H-Lys-Thr-Tyr-OH

描述

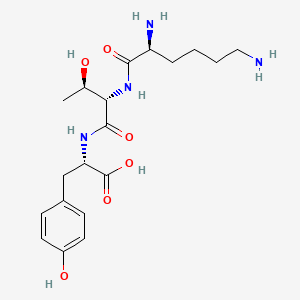

The compound H-Lys-Thr-Tyr-OH is a tripeptide consisting of three amino acids: lysine, threonine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this compound is lysine, threonine, and tyrosine, which are linked by peptide bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Thr-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, which simplifies purification and allows for the efficient synthesis of peptides.

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: Attach the first amino acid (tyrosine) to a solid resin.

Step 2: Protect the amino group of tyrosine using a protecting group like Fmoc (fluorenylmethyloxycarbonyl).

Step 3: Deprotect the amino group and couple the next amino acid (threonine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Step 4: Repeat the deprotection and coupling steps for the final amino acid (lysine).

Step 5: Cleave the peptide from the resin and remove all protecting groups using a strong acid like trifluoroacetic acid (TFA).

-

Solution-Phase Synthesis

Step 1: Protect the amino and carboxyl groups of the amino acids.

Step 2: Couple the amino acids in the desired sequence using coupling reagents.

Step 3: Deprotect the peptide to obtain the final product.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.

化学反应分析

Types of Reactions

H-Lys-Thr-Tyr-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

Substitution: Amino groups in lysine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for lysine modification.

Major Products Formed

Oxidation: Dityrosine or other oxidative derivatives.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with various functional groups attached to lysine.

科学研究应用

Introduction to H-Lys-Thr-Tyr-OH

This compound, a tripeptide composed of lysine, threonine, and tyrosine, has garnered attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry. Understanding the properties and potential uses of this compound is crucial for advancing research in various fields.

Structure

This compound has the molecular formula C19H30N4O6 and a molecular weight of 394.47 g/mol. The sequence of amino acids—lysine (Lys), threonine (Thr), and tyrosine (Tyr)—is linked by peptide bonds, which are critical for its biological activity.

Chemistry

This compound serves as a model compound for studying peptide synthesis and modification techniques. Its structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of dityrosine or other oxidative products | Hydrogen peroxide |

| Reduction | Targeting disulfide bonds in modified peptides | Dithiothreitol (DTT) |

| Substitution | Modification of lysine residues | N-hydroxysuccinimide (NHS) esters |

Biology

In biological systems, this compound can interact with enzymes and proteins. Its amino acid residues facilitate various interactions:

- Lysine : Forms ionic bonds.

- Threonine : Participates in hydrogen bonding.

- Tyrosine : Engages in hydrophobic interactions.

These interactions make it a valuable substrate for enzymatic studies and protein-protein interaction research.

Medicine

Research has indicated that this compound may have therapeutic properties. Studies suggest its potential role in neuroprotection during ischemic stroke, showing significant improvement in neuronal survival rates. Furthermore, it is being investigated for its utility in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Industry

In industrial applications, this compound is utilized in developing peptide-based materials. Its properties make it suitable for use in biotechnology, particularly in creating biomaterials that mimic natural tissues.

Case Study 1: Neuroprotection Research

A study focused on the effects of peptide analogs on neuronal survival during ischemic conditions demonstrated that this compound significantly improved outcomes compared to controls. This suggests its potential as a therapeutic agent for stroke management.

Case Study 2: Drug Delivery Systems

Research into the gelation properties of tyrosine derivatives indicates that similar compounds can be utilized for drug delivery applications. The ability of these peptides to form hydrogels under specific conditions highlights their potential for encapsulating drugs and facilitating controlled release .

Table 2: Comparison of Tripeptides

| Tripeptide | Sequence | Potential Applications |

|---|---|---|

| This compound | Lys-Thr-Tyr | Neuroprotection, drug delivery |

| H-Lys-Tyr-Thr-OH | Lys-Tyr-Thr | Enzymatic studies |

| H-Thr-Lys-Tyr-OH | Thr-Lys-Tyr | Biomaterials development |

作用机制

The mechanism of action of H-Lys-Thr-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins through its amino acid residues. The lysine residue can form ionic bonds, the threonine residue can participate in hydrogen bonding, and the tyrosine residue can engage in hydrophobic interactions and aromatic stacking.

相似化合物的比较

H-Lys-Thr-Tyr-OH: can be compared with other tripeptides like H-Lys-Tyr-Thr-OH and H-Thr-Lys-Tyr-OH . While these peptides have similar amino acid compositions, their sequences and properties differ, leading to unique biological activities and applications.

Similar Compounds

H-Lys-Tyr-Thr-OH: A tripeptide with a different sequence, affecting its interaction with biological targets.

H-Thr-Lys-Tyr-OH: Another tripeptide with a different sequence, leading to distinct properties and applications.

生物活性

H-Lys-Thr-Tyr-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of naturally occurring peptides and is involved in various physiological processes. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Structure and Composition

This compound is composed of three amino acids:

- Lysine (Lys) : An essential amino acid important for protein synthesis.

- Threonine (Thr) : A polar amino acid that plays a role in protein structure and function.

- Tyrosine (Tyr) : An aromatic amino acid that is a precursor for neurotransmitters such as dopamine.

The sequence of these amino acids contributes to the peptide's biological properties, including its interaction with receptors and enzymes.

1. Neuroprotective Effects

Recent studies have indicated that peptides similar to this compound may exhibit neuroprotective effects. For instance, modifications in peptide sequences have been shown to enhance neuroprotection against ischemic events. Research has demonstrated that certain analogs can improve outcomes in models of stroke and traumatic brain injury by modulating neurotransmitter release and reducing oxidative stress .

2. Antioxidant Properties

Peptides containing tyrosine are known for their antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases related to oxidative stress .

3. Modulation of Immune Response

Peptides like this compound can influence immune responses by interacting with specific receptors on immune cells. This modulation can enhance the body's ability to respond to infections or reduce inflammation, making it a candidate for therapeutic applications in autoimmune diseases .

Case Study 1: Neuroprotection in Ischemic Stroke

A study investigated the effects of peptide analogs on neuroprotection during ischemic stroke. This compound showed significant improvement in neuronal survival rates when administered post-stroke in animal models. The peptide's mechanism was linked to its ability to enhance blood flow and reduce inflammation .

Case Study 2: Antioxidant Activity in Cellular Models

In vitro experiments demonstrated that this compound exhibited strong antioxidant activity, significantly reducing reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests its potential use as a protective agent against neurodegenerative disorders characterized by oxidative stress .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Enhances blood flow, reduces inflammation | Katz et al., 2001; Choi et al., 2012 |

| Antioxidant Activity | Scavenges free radicals | Fanelli et al., 2015 |

| Immune Modulation | Interacts with immune cell receptors | Boules et al., 2010 |

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQSSOAGMZGXFT-MEYUZBJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。